molecular formula C16H14N2 B1665054 6,7-Dimethyl-2-phenylquinoxaline CAS No. 71897-07-9

6,7-Dimethyl-2-phenylquinoxaline

Cat. No.: B1665054
CAS No.: 71897-07-9
M. Wt: 234.29 g/mol
InChI Key: FQNCLVJEQCJWSU-UHFFFAOYSA-N
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Description

AG1295 is a selective inhibitor of the platelet-derived growth factor receptor tyrosine kinase. This compound is known for its ability to inhibit the autophosphorylation of the platelet-derived growth factor receptor without affecting the autophosphorylation of the epidermal growth factor receptor . AG1295 has been widely used in scientific research due to its potent inhibitory effects on various cellular processes.

Mechanism of Action

Target of Action

The primary target of 6,7-Dimethyl-2-phenylquinoxaline, also known as Tyrphostin AG 1295, is the Platelet-derived growth factor (PDGF) receptor . This receptor plays a crucial role in cell proliferation, survival, and migration, particularly in the context of vascular smooth muscle cells .

Mode of Action

Tyrphostin AG 1295 acts as a selective inhibitor of the tyrosine kinase activity of the PDGF receptor . By inhibiting this receptor, it can reduce cell division and DNA synthesis induced by nicotine in human aortic vascular smooth muscle cells .

Biochemical Pathways

The inhibition of the PDGF receptor by Tyrphostin AG 1295 affects the downstream signaling pathways associated with this receptor. For instance, studies in mouse osteoblastic MC3T3-E1 cells have reported that AG 1295 can enhance matrix mineralization and osteoblast differentiation by inhibiting PDGFR-β signaling .

Pharmacokinetics

It is known that the compound is soluble in methylene chloride, ethanol, and 01 N HCl, but insoluble in water, 01 N sodium hydroxide, and 2-hydroxypropyl-β-cyclodextrin . These solubility properties can influence the compound’s bioavailability and distribution in the body.

Result of Action

The inhibition of the PDGF receptor by this compound leads to a reduction in cell division and DNA synthesis in certain cell types, such as human aortic vascular smooth muscle cells . Additionally, it can enhance matrix mineralization and osteoblast differentiation in mouse osteoblastic MC3T3-E1 cells .

Action Environment

Environmental factors such as pH and the presence of certain solvents can influence the action, efficacy, and stability of this compound. For instance, its solubility in different solvents can affect its bioavailability and distribution within the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AG1295 involves several steps, starting from commercially available starting materials. The key steps include the formation of the core structure followed by functional group modifications to achieve the desired selectivity and potency. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of AG1295 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

AG1295 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution can introduce new functional groups that enhance selectivity .

Scientific Research Applications

AG1295 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of tyrosine kinases and their role in various chemical processes.

    Biology: Employed in cell biology to investigate the effects of platelet-derived growth factor receptor inhibition on cell proliferation, migration, and differentiation.

    Medicine: Explored as a potential therapeutic agent for diseases involving abnormal platelet-derived growth factor receptor activity, such as cancer and fibrosis.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting tyrosine kinases

Comparison with Similar Compounds

AG1295 is compared with other similar compounds, such as:

AG1295 is unique in its high selectivity for the platelet-derived growth factor receptor, making it a valuable tool for studying specific signaling pathways without off-target effects .

Properties

IUPAC Name

6,7-dimethyl-2-phenylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2/c1-11-8-14-15(9-12(11)2)18-16(10-17-14)13-6-4-3-5-7-13/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQNCLVJEQCJWSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=C(N=C2C=C1C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10274351
Record name 6,7-Dimethyl-2-phenylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10274351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671139
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

71897-07-9
Record name 71897-07-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=380341
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6,7-Dimethyl-2-phenylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10274351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7-Dimethyl-2-phenylquinoxaline
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FWH2FYS649
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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